Product packaging for Vanox ZMTI(Cat. No.:CAS No. 61617-00-3)

Vanox ZMTI

Cat. No.: B13795527
CAS No.: 61617-00-3
M. Wt: 391.8 g/mol
InChI Key: GHPJYLIEFFVDGR-UHFFFAOYSA-L
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Description

Historical Evolution of Antioxidant Technologies in Polymer Science

The history of polymer stabilization is intrinsically linked to the understanding of polymer degradation mechanisms, primarily oxidation. Early efforts focused on incorporating simple compounds that could interrupt the chain reactions initiated by heat, light, or impurities basf.comspecialchem.com. The recognition that polymers undergo oxidation reactions at various stages of their lifecycle – during manufacturing, storage, processing, and end-use – drove the need for effective protective additives basf.comspecialchem.com.

Initially, the focus was on primary antioxidants, such as hindered phenols and aromatic amines, which function as radical scavengers by rapidly reacting with peroxy and alkoxy radicals, thereby terminating the degradation chain basf.comspecialchem.com. Secondary antioxidants, including phosphites and thioesters, emerged later, acting as hydroperoxide decomposers, converting hydroperoxides into stable, non-radical products basf.comspecialchem.com3vsigmausa.com.

Over time, the understanding of polymer degradation became more sophisticated, revealing the complex interplay of various factors and the limitations of single-component stabilization systems. This led to the development of synergistic blends, where combinations of different types of stabilizers provide enhanced protection compared to individual components basf.comspecialchem.com3vsigmausa.come3s-conferences.org. The evolution has moved towards more specialized and efficient additives, including multifunctional stabilizers and, more recently, the exploration of organometallic compounds and natural antioxidants basf.commdpi.comresearchgate.netnih.gov.

Role of Synergistic Stabilizers in Polymer Performance Engineering

Synergism in polymer stabilization refers to the phenomenon where the combined effect of two or more stabilizers is greater than the sum of their individual effects when used alone specialchem.com3vsigmausa.come3s-conferences.orgschem.net. This synergistic interaction is a crucial aspect of polymer performance engineering, allowing for enhanced protection against various degradation pathways and extending the service life of polymeric materials iea-shc.org3vsigmausa.com.

Different classes of stabilizers operate through distinct mechanisms. Primary antioxidants scavenge free radicals, while secondary antioxidants decompose hydroperoxides basf.comspecialchem.com3vsigmausa.com. Light stabilizers, such as hindered amine light stabilizers (HALS) and UV absorbers, protect against UV radiation-induced degradation iea-shc.orgschem.netsongwon.com. When these different types of stabilizers are combined, they can interrupt the degradation cycle at multiple points, leading to a more robust and long-lasting stabilization effect schem.net.

For instance, combinations of primary and secondary antioxidants are common synergistic blends. Phosphites, effective during processing, can protect both the polymer and the primary antioxidant basf.comspecialchem.com. Thioesters can enhance long-term thermal stability in conjunction with phenolic antioxidants basf.com. The synergistic effect can lead to a significant increase in the induction period of polymer degradation e3s-conferences.org.

Vanox ZMTI is recognized for its synergistic effect when used in combination with other antioxidants, particularly amine and phenolic types, to improve heat and oxygen aging resistance in various rubber formulations, including natural rubber, SBR, BR, Neoprene, and NBR haihangchem.comvanderbiltchemicals.com. This synergistic behavior is key to its utility in demanding applications.

Structural Basis and Nomenclature of Zinc 2-Mercaptotoluimidazole in Academic Literature

Zinc 2-Mercaptotoluimidazole, also known by the trade name this compound, is an organometallic compound utilized in polymer stabilization. Its chemical structure is characterized by a zinc atom coordinated with the 2-mercaptotoluimidazole ligand. The compound's CAS number is 61617-00-3 haihangchem.comnih.govlookchem.comlookchem.com.

The nomenclature in academic literature and industry includes several synonyms, reflecting variations in describing the molecule's structure and its salt form. Common names include Zinc 4-methyl-1H-benzimidazole-2-thiolate, Zinc methylmercaptobenzimidazole (ZMMBI), Zinc 2-Mercaptomethyl benzimidazole (B57391), and 1,3-Dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione, zinc salt haihangchem.comnih.govlookchem.comfinornic.com. The molecular formula is C₁₆H₁₄N₄S₂Zn, and its molecular weight is approximately 391.8 g/mol or 391.83 g/mol haihangchem.comnih.govlookchem.comlookchem.com.

The structure involves a zinc(II) cation coordinated to two molecules of the deprotonated 4-methyl-1H-benzimidazole-2-thiol ligand. The presence of the methyl group on the benzimidazole ring distinguishes it from the related compound, Zinc 2-Mercaptobenzimidazole (B194830) (ZMBI) industrialchemicals.gov.auepo.org. This organometallic structure, with the metal-sulfur bond, contributes to its properties and reactivity as a stabilizer oup.com.

Zinc 2-Mercaptotoluimidazole is typically a white or gray-white powder haihangchem.comindustrialchemicals.gov.au. It is reported to be soluble in ethanol (B145695) but insoluble in benzene, gasoline, and water haihangchem.com.

Current Research Gaps and Future Directions in Polymer Stabilization by Organometallic Compounds

Despite significant advancements, research in polymer stabilization, particularly involving organometallic compounds like Zinc 2-Mercaptotoluimidazole, still faces several research gaps and presents avenues for future exploration.

One key gap lies in the complete understanding of the complex interactions and mechanisms of synergistic stabilization systems. While synergistic effects are observed and utilized, the precise molecular-level mechanisms, especially in complex polymer matrices under various aging conditions, are not always fully elucidated iea-shc.org. Further research is needed to predict and optimize these interactions for specific polymer types and applications iea-shc.org.

For organometallic stabilizers specifically, there is ongoing research into the relationship between their structure and activity. Exploring new ligand designs and metal centers could lead to the development of more efficient and environmentally benign organometallic stabilizers mdpi.com. The stability of the organometallic compound itself within the polymer matrix during processing and long-term service is also a critical area of study solubilityofthings.comdtic.mil.

Another research gap is the development of comprehensive databases and standardized testing protocols for evaluating the performance of novel stabilization systems, including those containing organometallic compounds asee.orggre.ac.uk. This is particularly important for non-traditional stabilizers.

Future directions include the design of "smart" stabilization systems that can respond to specific environmental triggers, releasing protective species only when and where they are needed. The integration of organometallic compounds into such smart materials is a potential area of research.

Furthermore, there is a growing interest in developing sustainable and bio-based polymer stabilization systems mdpi.comresearchgate.netnih.gov. While this compound is a synthetic organometallic compound, research into hybrid systems combining organometallic components with natural antioxidants or utilizing bio-based ligands could represent a future direction.

The potential for organometallic compounds to act as catalysts in degradation or unwanted side reactions within the polymer matrix requires careful investigation to ensure their long-term stability and efficacy as stabilizers oup.com. Understanding and mitigating any potential antagonistic effects when combined with other additives is also crucial iea-shc.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N4S2Zn B13795527 Vanox ZMTI CAS No. 61617-00-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61617-00-3

Molecular Formula

C16H14N4S2Zn

Molecular Weight

391.8 g/mol

IUPAC Name

zinc;4-methyl-1H-benzimidazole-2-thiolate

InChI

InChI=1S/2C8H8N2S.Zn/c2*1-5-3-2-4-6-7(5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2

InChI Key

GHPJYLIEFFVDGR-UHFFFAOYSA-L

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)[S-].CC1=C2C(=CC=C1)NC(=N2)[S-].[Zn+2]

physical_description

Water or Solvent Wet Solid;  Dry Powder, Pellets or Large Crystals;  Dry Powder

Origin of Product

United States

Mechanistic Investigations of Vanox Zmti As an Antioxidant and Metal Deactivator

Radical Scavenging Mechanisms of Zinc 2-Mercaptotoluimidazole

Polymer oxidation is initiated by free radicals formed under stress from heat, shear, UV light, or metal ions tripod.comeiseverywhere.com. These radicals react with oxygen to form peroxyl radicals, which then abstract hydrogen from the polymer, continuing the cycle and producing hydroperoxides tripod.comeiseverywhere.com. Alkoxyl and hydroxyl radicals also arise during this degradation tripod.com.

Vanox ZMTI is identified as a radical scavenger capable of directly reacting with these radicals tripod.com.

Direct Interaction with Peroxyl and Alkoxyl Radicals

Zinc 2-Mercaptotoluimidazole is believed to directly engage with peroxyl (ROO•) and alkoxyl (RO•) radicals tripod.com. This interaction helps to terminate the radical chain reaction by neutralizing these reactive species, thus preventing them from abstracting hydrogen atoms and generating new radicals that would perpetuate polymer damage tripod.com.

Role in Inhibiting Chain Propagation in Polymer Oxidation

Inhibiting the propagation of radical chains is vital for effective antioxidant action tripod.com. By scavenging peroxyl and alkoxyl radicals, this compound interrupts the auto-oxidation cycle, which is crucial for preventing the accelerated degradation of polymers tripod.com. While other antioxidants like hindered phenols and amines stabilize radicals by donating hydrogen atoms, the specific way this compound participates in this scavenging contributes to its effectiveness, particularly in synergistic formulations tripod.comvanderbiltchemicals.com.

Peroxide Decomposition Pathways Facilitated by this compound

Hydroperoxides (ROOH) are central to polymer oxidation, as their breakdown yields highly reactive alkoxyl (RO•) and hydroxyl (HO•) radicals that intensify degradation tripod.comeiseverywhere.com. Secondary antioxidants mitigate this by decomposing hydroperoxides into inert substances tripod.com. This compound is suggested to act as a secondary antioxidant or synergist potentially involved in hydroperoxide decomposition tripod.comvanderbiltchemicals.com.

Elucidating the Chemical Transformations during Hydroperoxide Breakdown

Although the precise mechanism of hydroperoxide decomposition by this compound is not fully detailed, it is considered a peroxide decomposer vanderbiltchemicals.com. This function typically involves catalyzing the cleavage of the peroxide bond in hydroperoxides tripod.com. Metal compounds, particularly those containing zinc, are known to influence peroxide decomposition sciencemadness.orgnih.govosti.gov. The zinc component in this compound may catalyze the conversion of hydroperoxides into less reactive products such as alcohols and ketones tripod.com.

Chelation Chemistry and Metal Deactivation Mechanisms of this compound

Metal ions, especially transition metals, can significantly accelerate polymer oxidation by catalyzing hydroperoxide decomposition through reactions like the Fenton reaction, leading to rapid free radical generation and degradation tripod.comeiseverywhere.com. Metal deactivators counter this by chelating or complexing with these metal ions, neutralizing their catalytic activity eiseverywhere.com.

This compound is recognized as an excellent metal deactivator vanderbiltchemicals.comvanderbiltworldwide.comvanderbiltworldwide.comulprospector.com. Its structure, containing sulfur and nitrogen atoms in the mercaptotoluimidazole ligand, provides sites for binding metal ions haihangchem.comnih.gov. While this compound contains zinc, the molecule can also interact with other deleterious metal ions like copper that may be present in the polymer haihangchem.comvanderbiltchemicals.comulprospector.com.

The chelation process involves this compound forming stable complexes with pro-oxidative metal ions ulprospector.com. This action sequesters the metal ions, preventing them from catalyzing hydroperoxide breakdown and thus inhibiting the accelerated formation of free radicals tripod.comeiseverywhere.com. This metal deactivating ability is particularly beneficial in applications where metal contamination is a concern haihangchem.comvanderbiltchemicals.comvanderbiltworldwide.com.

The combined actions of radical scavenging, peroxide decomposition, and metal deactivation contribute to this compound's effectiveness as a polymer stabilizer tripod.comvanderbiltchemicals.comeiseverywhere.com. Its synergy with primary antioxidants further enhances the thermal and oxidative stability of polymers over time made-in-china.comvanderbiltchemicals.comresearchgate.netspecialchem.com.

Complexation with Transition Metal Ions (e.g., Copper)

A primary mechanism by which this compound exerts its protective effects is through the complexation, or chelation, of transition metal ions. specialchem.comvanderbiltworldwide.comvanderbiltworldwide.comvanderbiltworldwide.comvanderbiltchemicals.com Transition metals, even in trace amounts, can significantly accelerate the oxidative degradation of polymers and other materials by participating in reactions that generate free radicals. Copper is a particularly well-known catalyst for such degradation processes. specialchem.comvanderbiltchemicals.com

This compound functions as an effective copper metal chelator and inhibitor. specialchem.comvanderbiltworldwide.comvanderbiltworldwide.comvanderbiltworldwide.comvanderbiltchemicals.com By forming stable complexes with metal ions like copper, this compound sequesters them, effectively reducing their ability to catalyze detrimental oxidation reactions. This complexation renders the metal ions less available to participate in the initiation and propagation of oxidative chains, thereby mitigating their pro-degradative influence. While the precise molecular details regarding the stoichiometry, specific binding sites on the this compound molecule, or the binding constants for various metal ions are not extensively detailed in the immediately available research snippets, the established function of this compound as a metal deactivator and chelator highlights this complexation as a critical step in its protective mechanism.

Inhibition of Metal-Catalyzed Oxidative Degradation

The ability of this compound to complex with and deactivate transition metal ions directly contributes to its effectiveness in inhibiting metal-catalyzed oxidative degradation. Oxidative degradation in many materials, particularly polymers, is often initiated or accelerated by the presence of metal ions, which can facilitate the decomposition of hydroperoxides into highly reactive free radicals. These radicals then propagate chain reactions leading to scission, crosslinking, and ultimately, deterioration of the material's physical properties.

By chelating metal ions, this compound prevents them from participating in these catalytic cycles. This interruption of the metal-catalyzed oxidation pathway is a key aspect of its protective function. Research indicates that this compound provides excellent protection against deterioration caused by metal contamination, specifically mentioning copper. vanderbiltchemicals.com Its use helps to inhibit the accelerated aging effects that harmful metals can induce in materials like rubber. haihangchem.com

Studies on Polymer Stabilization and Performance Enhancement by Vanox Zmti

Impact on Thermo-Oxidative Aging Resistance in Various Elastomers

Thermo-oxidative aging is a major mode of degradation in elastomers, leading to changes in physical properties such as hardness, tensile strength, and elongation due to reactions with oxygen at elevated temperatures researchgate.net. Vanox ZMTI demonstrates a notable impact on improving the resistance of various rubber types to this form of degradation, often through synergistic mechanisms with other stabilizers haihangchem.comvanderbiltchemicals.com.

Natural Rubber (NR) and Synthetic Rubber (SR) Systems

In Natural Rubber (NR) and various Synthetic Rubber (SR) systems, including Styrene-Butadiene Rubber (SBR) and Polybutadiene Rubber (BR), this compound exhibits an obvious anti-thermal aging effect haihangchem.com. Its synergistic action with amine and phenolic antioxidants is particularly effective in improving heat and oxygen aging resistance in these polymers haihangchem.comvanderbiltchemicals.com. Studies indicate that the synergistic effect of this compound with a primary antioxidant in Natural Rubber is clearly observed in the retention of elongation properties after heat aging vanderbiltchemicals.com. Furthermore, in sulfur-cured natural rubber compounds, the addition of this compound contributes to increased heat stability vanderbiltchemicals.com. This compound is also reported to provide excellent protection against copper deterioration in Natural Rubber, which can otherwise accelerate aging vanderbiltchemicals.com.

Nitrile Butadiene Rubber (NBR) and Styrene-Butadiene Rubber (SBR) Stabilization Efficacy

This compound is a suitable additive for use in Nitrile Butadiene Rubber (NBR) and Styrene-Butadiene Rubber (SBR) compounds haihangchem.comvanderbiltchemicals.comwrchem.com. It demonstrates an obvious anti-thermal aging effect in SBR haihangchem.com. In NBR, the addition of this compound significantly improves the aging performance of otherwise unprotected compounds researchgate.net. It is generally used in Hydrogenated Nitrile Butadiene Rubber (HNBR) in combination with a primary, alkoxy radical trap to achieve optimum high-temperature performance researchgate.net. This compound, when used with amine or phenolic antioxidants, provides good protection against oxygen, heat, and metals in NBR and BR harwick.com.

Polychloroprene and Neoprene Formulations

Here is a summary of this compound's impact on thermo-oxidative aging resistance across various elastomers based on the available information:

Elastomer TypeImpact on Thermo-Oxidative Aging ResistanceSynergistic Effects Noted With
Natural Rubber (NR)Obvious anti-thermal aging effect; evident in retained elongation after heat aging; increases heat stability. haihangchem.comvanderbiltchemicals.comAmine and Phenolic antioxidants; Primary antioxidants. haihangchem.comvanderbiltchemicals.com
Synthetic Rubber (SR) (SBR, BR)Obvious anti-thermal aging effect (SBR); good protection against oxygen and heat (BR). haihangchem.comharwick.comAmine and Phenolic antioxidants. haihangchem.comharwick.com
Ethylene Propylene Diene Monomer (EPDM)Improves thermo-oxidative aging resistance; contributes to excellent heat resistance (with peroxide cure). researchgate.netresearchgate.netresearchgate.netAmine-containing antioxidants (related compound MBZ). researchgate.netresearchgate.net
Nitrile Butadiene Rubber (NBR)Can be used in NBR; significantly improves aging of otherwise unprotected compounds; good protection against oxygen and heat. haihangchem.comvanderbiltchemicals.comwrchem.comresearchgate.netharwick.comPrimary, alkoxy radical traps; Amine or phenolic antioxidants. researchgate.netharwick.com
Polychloroprene (CR) / NeopreneImproves high temperature aging; synergistic effect on heat resistance (Neoprene). vanderbiltchemicals.comresearchgate.netVANOX MTI Powder (Neoprene); Other antioxidants. vanderbiltchemicals.com

Note: This table summarizes findings based on the provided text snippets and should be interpreted as indicative of reported effects.

Influence on Flex Fatigue Resistance of Elastomeric Compounds

Flex fatigue is a type of degradation that occurs in elastomers subjected to repeated flexing or deformation, leading to crack initiation and growth polymericsinc.com. This compound is recognized for its beneficial influence on the flex fatigue resistance of various elastomeric compounds vanderbiltchemicals.com.

Investigation of Stress-Induced Degradation Mitigation

This compound offers excellent flex resistance in Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Butadiene Rubber (NBR), and Polychloroprene (CR) vanderbiltchemicals.com. Its inclusion in formulations is beneficial where improved flex fatigue resistance is required vanderbiltchemicals.com. In sulfur-cured natural rubber compounds, the addition of this compound greatly improves flex resistance vanderbiltchemicals.com. For peroxide-cured EPDM, flex fatigue can be increased by the addition of this compound researchgate.net. In polychloroprene, this compound increases DeMattia cut growth resistance, an indicator of flex fatigue performance researchgate.net. While the precise mechanisms by which this compound mitigates stress-induced degradation are not extensively detailed in the provided snippets, its role as an antioxidant synergist suggests it may protect the polymer network from radical-induced chain scission or crosslinking that can be accelerated by mechanical stress and heat generated during flexing tripod.com. Furthermore, in Neoprene, while the combination of antioxidants including this compound may lead to higher modulus and hardness, it still results in improved flex fatigue resistance vanderbiltchemicals.com. This suggests that the stabilization mechanism is effective despite changes in material stiffness.

Here is a summary of this compound's influence on flex fatigue resistance:

Elastomer TypeInfluence on Flex Fatigue Resistance
Natural Rubber (NR)Offers excellent flex resistance; greatly improves flex resistance. vanderbiltchemicals.com
Synthetic Rubber (SR) (SBR, NBR)Offers excellent flex resistance (SBR, NBR). vanderbiltchemicals.com
Ethylene Propylene Diene Monomer (EPDM)Flex fatigue can be increased (with peroxide cure). researchgate.net
Polychloroprene (CR) / NeopreneOffers excellent flex resistance (CR); increases DeMattia cut growth resistance (polychloroprene); improves flex fatigue resistance (Neoprene). vanderbiltchemicals.comresearchgate.net

Note: This table summarizes findings based on the provided text snippets and should be interpreted as indicative of reported effects.

Interaction with Polymer Curing Systems

This compound exhibits distinct and beneficial interactions with various polymer curing systems, playing a crucial role in optimizing the vulcanization process and the performance of the resulting vulcanizates.

Compatibility and Non-Interference with Peroxide Crosslinking

A key advantage of this compound is its excellent compatibility with peroxide curing systems atamanchemicals.comatamankimya.comnih.gov. Unlike many conventional antioxidants that can interfere with the radical-initiated peroxide crosslinking process, leading to reduced cure efficiency and compromised physical properties, this compound demonstrates minimal to no interference nih.govatamanchemicals.comatamanchemicals.comatamankimya.comnih.gov.

This compatibility is particularly valuable because peroxide cures are often selected for applications requiring maximum thermal and oxidative stability due to the formation of stable carbon-carbon crosslinks atamankimya.comnih.govatamankimya.com. This compound allows formulators to incorporate effective antioxidant protection without negatively impacting the crosslinking reaction or the desired properties imparted by the peroxide cure. Research indicates that this compound is fully compatible with peroxide cures and yields optimal results when combined with amine antioxidants in these systems atamankimya.comnih.gov. The inclusion of ZMTI in peroxide-cured EPDM, for instance, has been shown to improve heat resistance synergistically with other antioxidants atamanchemicals.com.

Studies comparing antioxidants in peroxide-cured EPDM have shown that combinations including this compound provide excellent retention of physical properties after aging nih.gov. Data from such studies indicate that formulations containing this compound, often in combination with other antioxidants like Vanox CDPA Solid, result in superior retained tensile strength and elongation after aging at elevated temperatures nih.gov.

Synergistic Effects in Sulfur and Low-Sulfur Cured Systems

This compound also demonstrates synergistic effects when used in conventional sulfur and low-sulfur curing systems atamankimya.comnih.govnih.gov. In these systems, where crosslinking primarily involves the formation of sulfur linkages, this compound enhances the performance of other antioxidants, contributing to improved heat stability and flex resistance atamankimya.comnih.gov.

In sulfur-cured natural rubber compounds, the addition of this compound has been shown to significantly improve flex resistance and increase heat stability atamankimya.comnih.gov. Similar improvements in flex resistance and heat stability have been observed in low-sulfur cured natural rubber compounds when this compound is included in the antioxidant system nih.gov. This compound's role as a copper metal chelator is particularly relevant in sulfur and low-sulfur cures of natural rubber, where metal contamination can accelerate degradation atamanchemicals.com.

Mechanistic Studies of Cure System Interactions with this compound

While the precise mechanisms by which this compound interacts with different cure systems and provides synergistic effects are not fully elucidated, some insights have been gained nih.gov. It is suggested that synergists like this compound may function as peroxide decomposers, potentially acting to neutralize peroxides that could form during processing or aging, even in cured systems nih.gov. However, this proposed mechanism appears to be distinct from its observed non-interference during the peroxide crosslinking reaction itself.

In sulfur-cured systems, this compound's metal deactivation property is a significant aspect of its mechanism nih.govatamanchemicals.com. By chelating harmful metals such as copper, this compound inhibits their catalytic activity in oxidative degradation processes, thereby protecting the polymer and the sulfur crosslinks nih.govatamanchemicals.com. When used with accelerators like MBT and DM, this compound can help inhibit the accelerated aging caused by harmful metals nih.gov.

The observation that this compound has a less pronounced effect on curing properties compared to other additives like Mercaptobenzimidazole (MB) suggests that it does not significantly alter the fundamental kinetics of the sulfur vulcanization process, allowing for its incorporation without extensive adjustments to the cure system formulation nih.gov.

The synergistic effect with amine and phenolic antioxidants in both peroxide and sulfur cure systems points towards a complex interplay where this compound likely complements the radical scavenging or hydroperoxide decomposing activities of these primary antioxidants, offering enhanced long-term protection and performance. The increase in modulus and hardness observed in peroxide cures with ZMTI suggests it may contribute to the efficiency or stability of the crosslinking process under high-temperature conditions fishersci.se.

Synergistic and Antagonistic Interactions of Vanox Zmti with Co Additives

Synergism with Amine-Type Antioxidants in Polymer Stabilization

The combination of Vanox ZMTI with amine-type antioxidants is a well-established approach to enhance polymer stabilization. This synergy leads to improved protection against aging phenomena induced by heat and oxygen. fishersci.comtistatic.comscribd.comamericanelements.comiiitd.edu.inatamanchemicals.com Specific amine antioxidants, such as certain diphenylamine (B1679370) derivatives and p-phenylenediamines, are frequently cited as effective co-additives with this compound. fishersci.comscribd.comamericanelements.comiiitd.edu.in

Mechanistic Basis of Combined Antioxidant Effects

While the precise mechanism underlying the synergistic effect between this compound and amine antioxidants is not fully elucidated, it is hypothesized that this compound functions as a peroxide decomposer. fishersci.comtistatic.com Peroxide decomposers work by breaking down hydroperoxides, which are primary products of polymer oxidation and initiators of radical chain reactions, into stable, non-radical species. Amine antioxidants, on the other hand, typically act as radical traps, scavenging free radicals and thus interrupting the propagation cycle of oxidation. fishersci.comjkchemical.com The combined action of radical trapping by the amine component and peroxide decomposition by this compound is believed to provide more comprehensive and extended protection against oxidative degradation compared to the use of either additive alone. This dual-functionality targets different stages of the auto-oxidation process, leading to a synergistic outcome.

Synergism with Phenolic-Type Antioxidants

This compound also exhibits synergistic interactions with phenolic-type antioxidants, contributing to improved heat and oxygen aging resistance in polymers. fishersci.comsudarshangroup.comamericanelements.comfishersci.caamericanelements.comkemiatech.comwikipedia.org Phenolic antioxidants are another class of primary antioxidants that function as radical traps.

Optimization of Additive Ratios for Maximum Durability

Achieving maximum durability and performance from this compound and phenolic antioxidant blends often depends on optimizing the ratio of the co-additives. While detailed studies providing specific optimal ratios for various polymers and phenolic antioxidants were not extensively detailed in the search results, the principle of optimization is crucial. The effectiveness of the synergistic blend is influenced by the concentration of each component, ensuring a balanced protection mechanism that addresses both radical formation and peroxide decomposition effectively throughout the polymer's lifespan. The selection of the correct antioxidant system that optimizes the physical properties of the finished product is extremely important in rubber compounding, implying that ratio optimization is a critical aspect of formulation. scribd.com

Interactions with Fillers and Reinforcing Agents

This compound's synergistic effect with other antioxidants has been demonstrated in polymer compounds containing various fillers and reinforcing agents, including both mineral- and carbon black-filled systems. fishersci.comtistatic.comscribd.com Fillers, such as carbon black, precipitated silica, china clay, and whiting, are commonly incorporated into polymers to improve mechanical properties, processing, and reduce cost. greenearthchem.comnih.govnih.govwikipedia.org Reinforcing agents, a subset of fillers, specifically enhance the strength and durability of the polymer matrix.

The presence of fillers, particularly carbon black, can influence the effectiveness of antioxidants due to factors such as adsorption of additives onto the filler surface, which can reduce their mobility and availability within the polymer matrix. nih.gov However, the synergistic benefits of this compound in combination with amine or phenolic antioxidants are observed even in the presence of these fillers. fishersci.comtistatic.comscribd.com This suggests that this compound and its synergistic partners remain effective in providing protection against heat and oxygen aging in filled systems. The specific interactions between this compound and the filler surface, or how the synergy is maintained in the presence of fillers, are areas that would require more detailed investigation beyond the scope of the provided information. However, the demonstrated synergistic effect in filled compounds highlights this compound's ability to contribute to enhanced polymer stabilization in practical, compounded formulations. fishersci.comtistatic.comscribd.com

Influence of Carbon Black and Mineral Fillers on Antioxidant Performance

Various types of carbon blacks, such as N772, N774, N660, N110, N242, N220, N231, N219, N330, and N326, are commonly used in rubber compounding and influence the effectiveness of antioxidant systems googleapis.comchemwinfo.com. Similarly, a range of mineral fillers, including silica, silicate, calcium carbonate, clay, titanium oxide, antimony oxide, magnesium oxide, zinc oxide, hydrotalcite, talc, and whiting, are incorporated, each imparting different properties to the final product chemwinfo.comgoogle.comgoogle.com.

While this compound generally exhibits synergistic effects with amine and phenolic antioxidants in filled systems vanderbiltchemicals.comvanderbiltchemicals.commade-in-china.com, specific formulations and filler types can lead to varied outcomes. For example, in a peroxide-cured EPDM formulation containing N660 carbon black and oil, a combination of this compound and Vanox MBPC (a phenolic antioxidant) showed undesirable higher compression set values and a poor effect on surface cure compared to formulations without these antioxidants googleapis.com. This highlights the complex interplay between this compound, co-antioxidants, fillers, and the cure system.

Adsorption and Dispersion Phenomena Affecting Stabilization

The effectiveness of this compound as a stabilizer is also influenced by its dispersion within the polymer matrix and potential adsorption onto filler surfaces. This compound is reported to be practically insoluble in most organic solvents and water, with solubility noted in ethanol (B145695) and methanol (B129727) haihangchem.cominfochems.co.kr. This limited solubility in common rubber processing oils and polymers suggests that achieving uniform dispersion can be critical for optimal performance.

Filler surface characteristics and the presence of dispersing aids or coupling agents can also impact the distribution and potential adsorption of antioxidants. Modification of filler surfaces, for example, using silane (B1218182) coupling agents with non-black fillers, improves wetting and dispersion of the filler within the polymer, which can indirectly affect the accessibility and performance of antioxidants pvchem.net. The morphology of reinforcing fillers, like the aggregate structure of carbon black or precipitated silica, also influences their interaction with the polymer and additives pvchem.net. While direct data on the adsorption of this compound onto specific filler surfaces is not extensively detailed in the provided information, the general principles of filler-additive interactions suggest that adsorption phenomena could play a role in the availability and effectiveness of this compound within the compound.

Effects on Polymer Network Formation and Crosslinking Density

This compound has a notable impact on the vulcanization process, influencing the formation and density of the polymer network, particularly in peroxide cure systems.

Peroxide Cure Efficiency Modulation by this compound

Unlike many conventional antioxidants that can interfere with peroxide cure efficiency, often leading to a reduction in physical properties, this compound is reported to be fully compatible with peroxide cures and does not impede the crosslinking process vanderbiltchemicals.comvanderbiltchemicals.commade-in-china.comspecialchem.com. This compatibility is a significant advantage, allowing for effective antioxidant protection without compromising the cure state achieved by peroxides.

Studies have shown that this compound can actually increase the state of cure, leading to higher hardness and modulus in peroxide-cured EPDM compounds researchgate.net. This is in contrast to some conventional radical trap antioxidants that can lower these properties researchgate.net. The optimal results in peroxide cures are often achieved when this compound is used in combination with amine antioxidants vanderbiltchemicals.comvanderbiltchemicals.com.

The influence of this compound on peroxide cure efficiency can be illustrated by changes in physical properties. While specific data tables detailing cure efficiency modulation were not consistently available across all search results, the impact on properties like compression set and hardness indicates its role. For instance, in peroxide-cured EPDM, the inclusion of ZMTI has been shown to increase hardness and modulus researchgate.net.

Role in Mitigating Side Reactions in Vulcanization

Beyond its primary role as an antioxidant, this compound can also play a part in mitigating undesirable side reactions that can occur during vulcanization. In free-radical vulcanization systems, such as those employing peroxides, competing chain breakdown at tertiary hydrogen sites is a known side reaction scribd.com. While the direct mechanism of how this compound influences this specific reaction is not explicitly detailed, its compatibility with peroxide cures and positive impact on cure state suggest it does not promote or may indirectly help to control such degradation pathways.

In sulfur cure systems, particularly in polymers like polychloroprene, dehydrohalogenation is a potential side reaction researchgate.netresearchgate.net. This compound is used in Neoprene (polychloroprene) formulations with both peroxide and ETU cure systems, where it contributes to increased state of cure and improved heat resistance vanderbiltchemicals.comchemwinfo.com. This improved heat resistance could be linked to a role in mitigating degradation reactions, including dehydrohalogenation.

Furthermore, this compound has been noted for its ability to inhibit the accelerated aging caused by harmful metals in nitrile rubber when used in conjunction with certain accelerators haihangchem.com. This demonstrates a role in chelating or deactivating metal ions that can catalyze degradation reactions during processing and service life.

The exact mechanism by which this compound functions as a synergist and influences cure systems is not fully understood, but it has been proposed that it may act as a peroxide decomposer that remains active throughout the vulcanization process vanderbiltchemicals.commade-in-china.com. By decomposing peroxides, it could potentially help control the concentration of radical species, influencing both the desired crosslinking reactions and minimizing unwanted side reactions.

Advanced Analytical Characterization in Research of Vanox Zmti Containing Systems

Spectroscopic Techniques for Characterizing Chemical Transformations and Interactions

Spectroscopic methods are invaluable for identifying functional groups, determining molecular structures, and observing changes in chemical composition that occur during the aging or processing of Vanox ZMTI-containing materials.

FTIR spectroscopy is a powerful tool for identifying organic and inorganic compounds by analyzing their vibrational modes. When applied to the study of this compound, FTIR can be used to detect changes in characteristic functional groups (such as N-H, C=N, C-S, and Zn-S bonds) that may indicate chemical degradation or reaction with other components in the system. By comparing the FTIR spectra of aged or processed samples containing this compound to those of the pristine material, researchers can identify new peaks corresponding to degradation products or changes in existing peaks that signify alterations to the this compound structure. This technique is particularly useful for identifying the formation of carbonyl groups, hydroxyl groups, or other functionalities that may arise from oxidative or thermal degradation pathways.

Based on the available search results, specific detailed research findings or data tables illustrating the use of FTIR spectroscopy for identifying degradation products of this compound in relevant systems were not found.

NMR spectroscopy provides detailed information about the molecular structure and dynamics of compounds. For this compound, NMR (e.g., ¹H NMR, ¹³C NMR) can be used to confirm its structure and investigate its interactions with other components in a mixture or polymer matrix. By analyzing chemical shifts, coupling patterns, and integration of signals, researchers can determine the structure of reaction or interaction products formed between this compound and other additives or the polymer itself. Techniques like solid-state NMR can be applied to study this compound within solid polymer matrices, providing insights into its dispersion and interactions at the molecular level.

Based on the available search results, specific detailed research findings or data tables illustrating the use of NMR spectroscopy for structural elucidation of interaction products involving this compound in relevant systems were not found.

UV-Vis spectroscopy is commonly used to study compounds that absorb light in the ultraviolet and visible regions of the spectrum. Changes in the UV-Vis spectrum, such as shifts in absorbance maxima or changes in peak intensity, can be used to monitor the concentration of a light-absorbing species or to track the progress of a chemical reaction. In the context of this compound, UV-Vis spectroscopy can potentially be applied to study its oxidation kinetics, particularly if this compound or its oxidation products exhibit characteristic UV-Vis absorbance profiles. By monitoring the changes in absorbance over time under controlled oxidative conditions, researchers can determine reaction rates and propose kinetic models for the degradation process. wikipedia.org

Based on the available search results, specific detailed research findings or data tables illustrating the use of UV-Vis spectroscopy for monitoring the oxidation kinetics of this compound in relevant systems were not found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Interaction Products

Chromatographic Methods for Analyzing Degradation Pathways and Intermediates

Chromatographic techniques, often coupled with mass spectrometry, are essential for separating complex mixtures and identifying individual components, making them suitable for analyzing the various products formed during the degradation or reaction of this compound.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a sample. In the study of this compound, GC-MS can be used to analyze any volatile degradation products that may be released from materials containing the compound, particularly under elevated temperatures or during processing. The GC separates the volatile components based on their boiling points and interaction with the stationary phase, while the MS provides mass spectral data that can be used to identify the separated compounds by comparing them to spectral libraries. labsolu.canih.gov

Based on the available search results, specific detailed research findings or data tables illustrating the use of GC-MS for analyzing volatile products from this compound-containing systems were not found. Potential volatile decomposition products mentioned in a safety context include carbon dioxide, carbon monoxide, nitrogen oxides, sulfur oxides, and metal oxides, which could potentially be targets for GC-MS analysis depending on their volatility. uni.lu

LC-MS is a hyphenated technique that combines the separation capabilities of liquid chromatography with the identification power of mass spectrometry. This technique is particularly well-suited for analyzing non-volatile and polar compounds, which may include many intermediates and products formed during the degradation or reaction of this compound. nih.govdntb.gov.ua LC separates the components of a liquid sample based on their interaction with a stationary phase and a mobile phase, and the eluting compounds are then introduced into a mass spectrometer. The MS provides information about the molecular weight and fragmentation pattern of each compound, enabling their identification and structural characterization. LC-MS can be used to track the formation and disappearance of non-volatile intermediates and products, providing a comprehensive picture of the degradation pathways of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Thermal Analysis Techniques for Investigating Stabilization Effects

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for evaluating the thermal properties, curing characteristics, and decomposition behavior of polymers and the impact of additives like this compound on these properties.

Differential Scanning Calorimetry (DSC) for Curing and Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. This technique is particularly valuable for studying thermal transitions such as glass transition (Tg), melting, crystallization, and curing reactions. Curing, an exothermic process, can be monitored by DSC to determine the onset temperature, peak temperature, and the total heat of reaction, providing insights into the curing kinetics and the influence of additives. Thermal transitions like Tg and melting point are indicative of the material's physical state and its behavior over a temperature range.

This compound itself has a high melting point, reported to be a minimum of 300°C. camsi-x.com In polymer systems, DSC can be employed to assess how the presence of this compound affects the curing profile of curable elastomers, especially in peroxide cure systems where this compound is known to be compatible and not interfere with the cure. specialchem.comrdabbott.com.mxvanderbiltchemicals.com While specific detailed DSC thermograms showing the effect of this compound on curing kinetics or shifts in thermal transitions were not extensively detailed in the provided search results, DSC is a standard method used to evaluate the thermal properties, including Tg, of elastomers sealseastern.com. Studies involving this compound in HNBR formulations have utilized DSC to assess material properties, although detailed transition data directly linked to this compound's influence on curing or transitions were not explicitly presented in the snippets. google.comgoogle.com The technique involves heating a sample (typically 2-10 mg) in a sealed pan and monitoring heat flow during controlled temperature ramps. sealseastern.comgoogle.comgoogle.com

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Stabilizer Volatility

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is crucial for determining the thermal stability of materials, identifying decomposition temperatures, and quantifying the amount of volatile components or fillers.

In the context of this compound as a heat stabilizer, TGA can be used to evaluate its effectiveness in improving the thermal degradation resistance of polymers. By comparing the decomposition profiles of polymer samples with and without this compound, researchers can determine if the additive shifts the decomposition temperature to higher values or alters the rate of mass loss. TGA can also provide information on the thermal decomposition of this compound itself and its volatility at processing or service temperatures. Studies on elastomer compounds, such as AEM, have utilized TGA to investigate thermal stability in different atmospheres, demonstrating that oxygen significantly influences aging behavior. uc.eduscribd.com TGA has also been applied to study aged natural rubber. polymerphysics.net While the search results confirm TGA's relevance in studying the thermal stability of systems where this compound is used, detailed TGA thermograms specifically illustrating the decomposition behavior of this compound or its quantified impact on the decomposition of various polymers were not provided in the snippets. A typical TGA analysis involves heating a sample and monitoring its mass loss profile as temperature increases. google.com

Advanced Microscopy and Surface Analysis

Advanced microscopy and surface analysis techniques provide critical visual and chemical information about the morphology, dispersion, and surface characteristics of materials, which are essential for understanding how this compound functions within a matrix.

Scanning Electron Microscopy (SEM) for Morphology and Dispersion Studies

Scanning Electron Microscopy (SEM) produces high-resolution images of a sample's surface morphology by scanning it with a focused beam of electrons. This technique is invaluable for examining the microstructure of materials, including the dispersion of fillers and additives within a polymer matrix.

For this compound, which is typically a powder haihangchem.comcamsi-x.comspecialchem.com, SEM can be used to visualize the size, shape, and distribution of its particles within a polymer compound. Good dispersion is crucial for the effective performance of any additive, including antioxidants and stabilizers. SEM can help identify agglomerates or areas of poor distribution, which could negatively impact the material's properties. While the provided snippets mention the use of SEM in studies involving carbon nanotubes google.com and bonded materials rdabbott.com.mx, detailed SEM images specifically illustrating the morphology or dispersion of this compound particles within various polymer matrices were not available. However, SEM is a fundamental technique for such morphological investigations in polymer composites.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping and Distribution

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM (SEM-EDX), is an analytical technique used for elemental analysis and mapping. When the electron beam in an SEM interacts with the sample, it generates characteristic X-rays whose energies are specific to the elements present. EDX detects these X-rays, allowing for the identification and quantification of elements within the analyzed volume.

In the context of this compound, EDX can be used to map the spatial distribution of elements unique to the compound, such as Zinc and Sulfur, within a polymer matrix. This elemental mapping provides direct evidence of how well this compound is dispersed and whether it is localized in specific areas. This information is vital for correlating the additive's distribution with its performance as a stabilizer. Although the complexity of using SEM-EDX for analyzing materials with intricate compositions like tire wear particles was mentioned ebin.pub, specific EDX data or elemental mapping results showing the distribution of this compound elements within a polymer were not presented in the provided snippets. Nevertheless, EDX is a powerful tool for assessing the distribution of inorganic additives like metal-containing compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analyzes the top few nanometers of the sample surface.

Theoretical and Computational Modeling of Vanox Zmti Activity

Quantum Chemical Calculations for Radical Scavenging Energetics

Quantum chemical calculations, particularly those based on DFT, are frequently employed to investigate the energetic feasibility and pathways of radical scavenging mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET) nih.govresearchgate.net. These calculations can help elucidate how an antioxidant interacts with free radicals and the stability of the resulting species.

DFT studies can map out the potential energy surfaces of reactions between an antioxidant and various radical species, identifying transition states and activation energies to determine the most favorable reaction pathways nih.govresearchgate.net. While DFT is a common method for studying antioxidant mechanisms in general nih.govresearchgate.net, specific research applying DFT to detail the reaction pathways of Vanox ZMTI with relevant radicals was not found.

Frontier Molecular Orbital (FMO) analysis, which examines the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can provide insights into a molecule's reactivity and electron-donating or accepting capabilities, which are relevant to its antioxidant activity nih.govresearchgate.net. Although FMO analysis is a standard technique in computational chemistry for assessing antioxidant potential nih.govresearchgate.net, specific studies reporting FMO analysis for this compound were not identified.

Density Functional Theory (DFT) Studies of Reaction Pathways

Molecular Dynamics Simulations of this compound in Polymer Matrices

Molecular Dynamics (MD) simulations are valuable for studying the dynamic behavior of molecules in various environments, including their diffusion, dispersion, and interactions within complex systems like polymer matrices researchgate.netfrontiersin.orgmdpi.com. Understanding these aspects is crucial for optimizing the performance and longevity of antioxidants in materials like rubber.

MD simulations can model the movement and distribution of additive molecules within the amorphous and crystalline regions of a polymer, providing insights into how effectively the antioxidant can reach and protect vulnerable sites from oxidation researchgate.netfrontiersin.orgmdpi.com. Specific modeling of the diffusion and dispersion of this compound within different polymer matrices was not found in the available search results.

MD simulations can also be used to calculate the interaction energies and forces between an antioxidant molecule and the surrounding polymer chains or other additives present in the matrix researchgate.netfrontiersin.orgmdpi.com. This helps understand compatibility, solubility, and the potential for synergistic or antagonistic effects. No specific computational studies detailing the interaction potentials of this compound with various polymer chains or other common rubber additives were identified.

Diffusion and Dispersion Modeling within Amorphous and Crystalline Regions

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity nih.govljmu.ac.ukconicet.gov.ar. Computational approaches to SAR involve using computational descriptors and modeling techniques to predict or explain activity based on structural features nih.govljmu.ac.ukconicet.gov.ar. While computational SAR is a widely used method in chemical research nih.govljmu.ac.ukconicet.gov.ar, specific computational SAR studies focused on this compound or a series of related compounds to elucidate which structural features are responsible for its antioxidant and synergistic properties were not found.

Predicting the Efficacy of Hypothetical Derivatives

Computational methods play a significant role in modern chemical research, including the prediction of the biological or chemical activity of compounds and their potential derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to explore how structural modifications to a lead compound might influence its efficacy or properties. These methods can help prioritize synthesis efforts by identifying promising candidates computationally. However, based on the available search results, specific published studies detailing the use of these computational approaches to predict the efficacy of hypothetical derivatives of this compound were not identified. Research on this compound primarily focuses on its empirical performance as an antioxidant in various polymer systems. specialchem.comvanderbiltchemicals.comspecialchem.comvanderbiltchemicals.comvanderbiltchemicals.com

Design of Novel Benzimidazole-Based Antioxidants

Benzimidazole (B57391) derivatives are a class of heterocyclic compounds known for their diverse biological activities, including antioxidant properties. researchgate.netconicet.gov.ar Computational chemistry techniques, such as density functional theory (DFT) calculations, molecular docking, and virtual screening, are valuable tools in the design and discovery of novel compounds with desired properties, including enhanced antioxidant activity. These methods allow researchers to explore chemical space and evaluate potential candidates based on their predicted interactions with reactive species or their electronic properties related to radical scavenging. While the benzimidazole core structure is a subject of computational studies in the design of new antioxidants researchgate.netconicet.gov.arnih.gov, specific research explicitly using this compound as a direct template or starting point for the computational design of novel benzimidazole-based antioxidants was not found in the consulted literature. The available information highlights this compound's established role as an antioxidant synergist in industrial applications rather than as a lead compound for theoretical design studies aimed at discovering new chemical entities. specialchem.comvanderbiltchemicals.comspecialchem.comvanderbiltchemicals.comvanderbiltchemicals.com

Synthetic Chemistry Research and Derivatization of Benzimidazole Zinc Salts

Novel Synthetic Routes for Zinc 2-Mercaptotoluimidazole and Analogues

The synthesis of benzimidazole (B57391) zinc salts, including Zinc 2-Mercaptotoluimidazole, typically involves the reaction of the corresponding benzimidazole ligand with a zinc source. For mercaptobenzimidazole zinc salts, the synthesis of the mercaptobenzimidazole ligand is a key initial step. 2-Mercaptobenzimidazole (B194830) itself can be synthesized from the reaction of o-phenylenediamine (B120857) with carbon disulfide. researchgate.net Analogues of Zinc 2-Mercaptotoluimidazole would involve substituted o-phenylenediamines and/or variations in the carbon source for the mercapto group, followed by complexation with a zinc salt.

Various synthetic strategies have been explored for the preparation of benzimidazole derivatives, some of which involve zinc catalysis or lead to the formation of zinc complexes. These methods often utilize the reaction between o-phenylenediamines and a C1 source (such as carboxylic acids, aldehydes, or their derivatives) to form the benzimidazole ring. Subsequent reaction with a zinc salt, or a one-pot process involving a zinc catalyst and a zinc source, can yield the desired benzimidazole zinc salt.

Exploring Alternative Precursors and Reaction Conditions

Alternative precursors and reaction conditions are continuously being explored to improve the efficiency, yield, and sustainability of benzimidazole synthesis and the subsequent formation of their zinc salts. For the synthesis of the mercaptobenzimidazole ligand, variations in the reaction conditions for the reaction between o-phenylenediamines and carbon disulfide can be investigated.

For the formation of benzimidazole zinc salts, different zinc salts (e.g., zinc chloride, zinc acetate, zinc triflate) can be employed. sphinxsai.comscirp.orgsmolecule.com The choice of solvent and temperature plays a crucial role in the reaction outcome. For instance, the synthesis of benzimidazole derivatives catalyzed by zinc triflate has been conducted in ethanol (B145695) under reflux conditions. scirp.orgresearchgate.net Another method for synthesizing benzimidazole derivatives involves the use of zinc chloride as a catalyst in the reaction between halobenzene and urea, followed by a substitution reaction. bloomtechz.com

Research has also explored one-pot reductive cyclocondensation reactions using zinc dust and NaHSO₃ in water for the synthesis of benzimidazole derivatives from 2-nitroanilines and aromatic aldehydes. pcbiochemres.com This approach combines the reduction of the nitro group and the cyclocondensation in a single step, offering operational simplicity.

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly being applied to the synthesis of benzimidazole derivatives and their zinc salts to minimize environmental impact and improve sustainability. Several studies have focused on developing eco-friendly methods, such as using water as a solvent, employing milder reaction conditions, and utilizing recyclable catalysts. sphinxsai.comajgreenchem.comchemmethod.com

Zinc-based catalysts, including zinc sulfide (B99878) nanoparticles (nano-ZnS) and zinc oxide nanoparticles (ZnO-NPs), have been investigated as heterogeneous catalysts for the synthesis of benzimidazole derivatives. ajgreenchem.comrsc.org These nanoparticle catalysts offer advantages such as easy synthesis, low cost, stability, and recyclability. ajgreenchem.com The use of nano-ZnS in ethanol has been reported for the one-pot cyclocondensation of aldehydes with o-phenylenediamines, providing high yields under mild conditions. ajgreenchem.com Similarly, ZnO-NPs have been used to catalyze the cyclocondensation between substituted aromatic aldehydes and o-phenylenediamine in ethanol, showing higher yields compared to traditional methods. nih.gov

Another green approach involves the use of polymer-supported zinc catalysts. Modified polystyrene-supported zinc catalysts have been developed for the synthesis of benzimidazoles from o-phenylenediamines and CO₂ under mild reaction conditions in a green solvent mixture of ethanol and water. rsc.orgrsc.org This method utilizes CO₂ as a sustainable C1 source and offers a recyclable catalytic system. rsc.orgrsc.org

Synthesis and Characterization of Functionalized Benzimidazole Zinc Derivatives

Functionalization of benzimidazole ligands and their subsequent complexation with zinc ions allows for the synthesis of a wide range of benzimidazole zinc derivatives with tailored properties. These modifications can enhance compatibility with various matrices or introduce specific reactivity for different applications.

The synthesis of zinc coordination compounds with benzimidazole derivatives typically involves dissolving the benzimidazole ligand and a zinc salt in an appropriate solvent and allowing them to react. nih.gov The resulting coordination compounds can be characterized using various analytical techniques, including elemental analysis, spectroscopic methods (FT-IR, MS, NMR, UV-Vis), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction. nih.govresearchgate.net

Modifications for Enhanced Compatibility or Specific Reactivity

For example, the synthesis of zinc complexes with benzyl-substituted benzimidazole complexes has been reported. rsc.org The nature and position of substituents can impact the complex's solubility, stability, and reactivity. Research has also explored zinc complexes with benzimidazole derivatives containing different functional groups, such as hydroxyl or phenyl ketone moieties. ncats.io

The coordination environment around the zinc ion can also be varied by using different zinc salts or by the presence of other ligands. Studies have shown the formation of dinuclear zinc coordination compounds with benzimidazole ligands and chloride ions, where the zinc cations are bridged by the organic ligand. nih.gov

Synthesis of Polymer-Bound or Oligomeric Analogues

The synthesis of polymer-bound or oligomeric analogues of benzimidazole zinc salts is an area of research aimed at developing materials with potential applications in catalysis, material science, and other fields. Polymer-supported zinc catalysts, as discussed earlier, represent a form of polymer-bound benzimidazole zinc species, where a benzimidazole-based ligand is immobilized on a polymer support and then complexed with zinc. rsc.orgrsc.org These materials offer advantages such as ease of separation and recyclability. rsc.orgrsc.org

Oligomeric or polymeric benzimidazole zinc structures can also be formed through coordination polymerization, where benzimidazole-based ligands coordinate with zinc ions to form extended structures. Research on zinc(II) coordination polymers based on flexible bis(benzimidazole) ligands has been reported. researchgate.net These coordination polymers can exhibit interesting structural features, such as zigzag chains or layered networks, depending on the nature of the ligand and the reaction conditions. researchgate.net The synthesis of such coordination polymers often involves solvothermal or hydrothermal conditions. researchgate.net

Research on Precursor Chemistry and Intermediate Reactions

The reaction between o-phenylenediamines and carbonyl compounds (aldehydes or carboxylic acids) or their derivatives to form the benzimidazole ring often proceeds through the formation of intermediate imines or amides, followed by cyclization and oxidation. rsc.orgmdpi.com Zinc compounds can act as catalysts in these cyclocondensation reactions, facilitating the formation of the benzimidazole core. scirp.orgbloomtechz.com For example, zinc triflate has been shown to be an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes. scirp.orgresearchgate.net

In the synthesis of mercaptobenzimidazoles from o-phenylenediamines and carbon disulfide, the reaction likely involves the formation of an intermediate thiourea (B124793) derivative, which then undergoes cyclization. researchgate.net

The formation of the benzimidazole zinc salt from the benzimidazole ligand and a zinc salt involves the coordination of the nitrogen atoms of the benzimidazole ring, and in the case of mercaptobenzimidazoles, the sulfur atom, to the zinc ion. The specific intermediates formed during the metal complexation step depend on the stoichiometry, solvent, and the nature of the ligands and the zinc salt. Studies on the synthesis of zinc coordination compounds have characterized the resulting structures, providing insights into the coordination modes and the nature of the metal-ligand bonds. nih.govresearchgate.net

Research also explores the use of zinc precatalysts supported by specific ligands for the synthesis of benzimidazole compounds via oxidative condensation reactions. researchgate.net This highlights the role of zinc species in facilitating key intermediate transformations during the synthesis.

Studies on 2-Mercaptotoluimidazole and its Salt Formation

2-Mercaptotoluimidazole, also referred to as 4(or 5)-methyl-2-mercaptobenzimidazole, is a key precursor to Vanox ZMTI. It has the chemical name 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl- and a molecular formula of C8H8N2S with a molecular weight of 164.2 g/mol . industrialchemicals.gov.au It typically appears as a white or off-white powder and is insoluble in water. industrialchemicals.gov.au

The synthesis of 2-mercaptotoluimidazole can be achieved through various methods. One described procedure involves the hydrogenation of 2-methyl-6-nitroaniline (B18888) in the presence of a palladium on carbon catalyst, followed by reaction with potassium ethylxanthate (B89882) in ethanol. prepchem.com This process yields 2-mercapto-4-methylbenzimidazole. prepchem.com

The formation of the zinc salt, this compound (Zinc 2-mercaptotoluimidazole), involves the reaction of 2-mercaptotoluimidazole with a zinc salt in an appropriate solvent. ontosight.ai this compound is a zinc complex of 2-mercaptotoluimidazole. ontosight.ai Its chemical formula is C16H14N4S2Zn, with a molecular weight of approximately 391.8 to 392 g/mol . chemicalbook.comindiamart.comfinornic.comchemdad.com It is generally described as a white to beige or pale yellow powder. chemicalbook.comindiamart.comwrchem.com

A process for the production of zinc salts of 2-mercaptobenzothiazole (B37678) or 2-mercaptobenzimidazole involves reacting the mercapto compound with equivalent amounts of zinc oxide and/or zinc hydroxide (B78521) in an inert organic solvent, in the presence of catalytic amounts of an acid. google.com This method is relevant to the salt formation of 2-mercaptotoluimidazole with a zinc source.

Physical properties reported for this compound include:

PropertyValueSource
AppearanceWhite to beige or pale yellow powder chemicalbook.comindiamart.comwrchem.com
Density0.238 kg/L (at 20℃) chemdad.comlanxess.com
Vapor Pressure0 Pa at 25℃ chemicalbook.comchemdad.com
Water Solubility32 mg/L at 20℃ or slightly soluble chemicalbook.comchemdad.comlanxess.com
LogP0.4 at 25℃ chemicalbook.comchemdad.com
Melting Point265 °C minimum wrchem.com
Decomposition>255 °C lanxess.com

Investigation of Impurity Profiles from Different Synthetic Pathways

The purity of benzimidazole zinc salts like this compound is crucial, and research has investigated impurity profiles arising from different synthetic routes. While specific detailed studies on impurity profiles of this compound from various synthetic pathways are not extensively detailed in the provided search results, information on related benzimidazole derivatives and general principles of impurity control in the synthesis of these compounds offer insights.

For instance, in the synthesis of 2-mercaptobenzimidazole, a related compound, methods have been developed to achieve high purity. One process involves reacting o-phenylene diamine with carbon disulfide in a solvent, followed by extraction and precipitation to obtain high-purity 2-mercaptobenzimidazole. google.com

In the context of preparing benzimidazole derivatives and their salts, processes have been developed with the aim of producing compounds substantially free from specific impurities, such as sulfide and sulfone impurities. google.com "Substantially free" in this context can mean containing less than about 0.15% or 0.1% of each of these impurities. google.com

Regarding this compound specifically, one manufacturer notes that their current manufacturing process for the zinc salt of (4,5) methyl-2-mercaptobenzimidazole (this compound) does not involve secondary amines that could lead to the formation of nitrosamine (B1359907) impurities. finornic.comfinornic.com This indicates that the choice of synthetic route and raw materials can significantly impact the impurity profile of the final product, specifically minimizing the potential for nitrosamine contamination. finornic.comfinornic.com Controlling impurities like secondary amines is a critical aspect of synthetic chemistry research for these compounds.

Further detailed research findings on specific impurity profiles resulting from different synthetic pathways for this compound would typically involve analytical techniques such as chromatography and spectroscopy to identify and quantify impurities. While the provided search results highlight the importance of impurity control and mention the absence of certain impurities in specific manufacturing processes, comprehensive comparative studies of impurity profiles from diverse synthetic routes for this compound were not found within the search scope.

Environmental Studies and Degradation Pathways of Vanox Zmti

Photodegradation Mechanisms under Environmental Conditions

Photodegradation involves the breakdown of a substance through exposure to light, particularly ultraviolet (UV) radiation present in sunlight. While specific detailed studies on the photodegradation mechanisms, breakdown products, and kinetics of Vanox ZMTI or its dissociation product MB2 are limited in the available literature, general principles of photodegradation and studies on structurally related compounds offer some context.

Structurally related compounds, such as mercaptobenzothiazole (MBT), have been shown to undergo photodegradation in water when exposed to UV light. researchgate.netmst.dk Studies on MBT have identified products like benzothiazole (B30560) (BT) and 2-hydroxybenzothiazole (B105590) (2-HOBT) resulting from UV irradiation in aerated conditions. researchgate.net The anionic form of MBT has been observed to be more reactive to direct photolysis than its molecular form. researchgate.net

The photodegradation of organic pollutants in water can involve direct photolysis, where the molecule absorbs light and undergoes chemical transformation, or indirect photolysis, which is mediated by reactive species generated by light absorption by other substances in the water (e.g., hydroxyl radicals from the photolysis of hydrogen peroxide). rsc.orgresearcher.lifeuc.pt The kinetics of photodegradation can often be described by first-order or pseudo-first-order models, depending on the conditions. rsc.orgmdpi.com

The influence of environmental factors such as pH and the presence of oxygen can significantly affect photodegradation. For instance, the speciation of a compound, which is often pH-dependent, can impact its light absorption properties and reactivity. researchgate.net Oxygen is frequently involved in photo-oxidation processes, leading to the formation of various degradation products.

Specific data on the UV-induced breakdown products and kinetics for this compound or its dissociation product MB2 are not provided in the available information. Studies on the photodegradation of other organic compounds and related structures suggest that UV irradiation can lead to the cleavage of bonds and the formation of various transformation products. The kinetics of such processes are typically studied to determine the rate at which the compound degrades under specific light conditions.

While specific data for this compound/MB2 is absent, the photodegradation of organic compounds is generally influenced by environmental factors. pH can affect the ionization state of a molecule like MB2 (which contains an acidic thiol group), potentially altering its UV absorption spectrum and reactivity towards photochemical processes. The presence of oxygen is crucial for photo-oxidative degradation pathways, which are common under environmental conditions.

UV-Induced Breakdown Products and Kinetics

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is the process by which microorganisms break down organic compounds. The extent and pathways of biodegradation are highly dependent on the chemical structure of the compound and the microbial community present in the environment.

A ready biodegradability test (OECD Guideline 301B or 301 C) for this compound showed a degradation rate of 27% after 28 days in one study nih.gov and 0% after 28 days in another europa.eu. Based on these results, this compound is generally not considered to be readily biodegradable under the stringent conditions of these tests. europa.eunih.gov

However, as noted earlier, this compound dissociates in aqueous environments into MB2 and Zn²⁺. industrialchemicals.gov.aueuropa.eu Therefore, the biodegradation in aquatic systems would primarily involve the biodegradation of MB2. A simulation biodegradation test in surface water (OECD Guideline 309) conducted with 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione (MB2) showed evidence of aerobic mineralization. The degradation half-life (DegT50) for MB2 at 12°C was determined to be 12.9 days at a low concentration and 24.6 days at a high concentration. europa.eu This indicates that while the parent this compound is not readily biodegradable, its primary dissociation product in water, MB2, does undergo biodegradation in surface water environments, albeit at a moderate rate.

Specific microbial transformation studies detailing the exact pathways and the microorganisms involved in the degradation of MB2 in the environment are not extensively described in the consulted literature.

Specific microbial transformation studies focused on this compound or its dissociation product MB2 in environmental contexts are limited in the provided information. Research on the biodegradation of related benzothiazole compounds like mercaptobenzothiazole (MBT) indicates that some microorganisms are capable of degrading these structures under aerobic conditions, although information on specific pathways can be scarce. d-nb.info

The identification of specific biodegradation metabolites for this compound or MB2 in environmental matrices is not detailed in the available search results. Studies on the metabolism of the related compound 2-mercaptobenzimidazole (B194830) (MBI) in rats identified benzimidazole (B57391) as a major metabolite in urine, suggesting that the benzimidazole core can undergo transformation. industrialchemicals.gov.au For MBT, biodegradation can lead to products such as benzothiazole sulfonic acid (BTSA), methylthiobenzothiazole (MTBT), and dithiobisbenzothiazole (MBTS). d-nb.info While these studies on related compounds provide potential examples of how the mercaptobenzimidazole structure might be transformed, they are not direct findings for this compound or MB2 in the environment.

Based on the available biodegradation data:

SubstanceTest GuidelineConditionsDegradation after 28 DaysReady Biodegradability
This compoundOECD 301BAerobic, Screening Test27%Not readily biodegradable
This compoundOECD 301 CAerobic, Modified MITI Test (I), Screening Test0%Not readily biodegradable
MB2 (dissociation product)OECD 309Aerobic Mineralisation in Surface Water Simulation TestDegT50: 12.9 days (low conc.), 24.6 days (high conc.) at 12°CUndergoes mineralization in surface water

Microbial Transformation Studies

Hydrolytic Stability and Transformation in Aqueous Systems

Hydrolytic stability refers to the resistance of a compound to degradation by water. As mentioned earlier, this compound, being a zinc salt, undergoes rapid dissociation in the presence of water, yielding Zn²⁺ ions and the MB2 ligand. industrialchemicals.gov.aueuropa.eu This dissociation is essentially a form of transformation in aqueous systems.

The resulting ligand, 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione (MB2), appears to be relatively stable against further abiotic hydrolysis. A study on MB2 indicated that it was stable at 50°C across different pH values, suggesting that it does not readily undergo hydrolytic degradation under these conditions. europa.eu

Therefore, while the this compound molecule itself is rapidly transformed in water via dissociation, the resulting organic component (MB2) demonstrates hydrolytic stability. The subsequent fate of MB2 in aqueous systems is then primarily governed by processes like biodegradation and potentially photodegradation, as discussed in the previous sections.

SubstanceTransformation in WaterHydrolytic Stability of Organic Moiety
This compoundRapid dissociation into MB2 and Zn²⁺ ions industrialchemicals.gov.aueuropa.euN/A (molecule dissociates)
MB2 (dissociation product)Stable against abiotic hydrolysis at 50°C europa.euStable

pH-Dependent Hydrolysis Kinetics

Research suggests that Zinc 2-Mercaptotoluimidazole (referred to as ZMB2 in some contexts) undergoes dissociation in aqueous environments. When a non-aqueous solution of ZMB2 is exposed to water, it dissociates rapidly, within seconds, into zinc ions (Zn²⁺) and the organic ligand 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione (MB2). europa.eu

Despite this dissociation upon contact with water, studies on the abiotic degradation of the related compound 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione indicate stability across a range of pH values. The substance was found to be stable at 50°C at three different pH levels, and consequently, no half-life times or hydrolysis rates were calculated, suggesting that significant abiotic degradation through hydrolysis is not expected under typical environmental conditions. europa.eu Furthermore, it has been stated that hydrolysis is not anticipated to be a significant environmental fate process for this compound because it lacks functional groups that are susceptible to hydrolysis under environmental pH conditions (pH 5 to 9). epa.gov The formation of the zinc salt is believed to enhance the stability of the compound, with hydrolysis leading to the release of Zn²⁺ and the regeneration of the thione.

Formation of Inorganic Zinc Species and Organic Ligands

As noted in the hydrolysis discussion, a primary process upon exposure to an aqueous environment is the dissociation of this compound into inorganic zinc ions (Zn²⁺) and the organic ligand 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione. europa.eu

In addition to dissociation in water, thermal decomposition of this compound can occur. When heated to decomposition, the compound may release various substances, including metal oxides (expected to be zinc oxide given the compound's composition), carbon dioxide, carbon monoxide, nitrogen oxides, and sulfur oxides. lanxess.comvanderbiltchemicals.com

Environmental Partitioning and Mobility Research

Understanding how this compound distributes itself within the environment and its potential to move through different media is crucial for assessing its environmental impact.

Sorption to Soil and Sediment Components

Information regarding the specific sorption of this compound to soil and sediment components is limited in the available research. The soil/water partition coefficient (KOC), a key indicator of a substance's propensity to adsorb to soil organic carbon, is reported as "Not available" and "No information available". hbchemical.com One source explicitly states that this compound is "Not expected to adsorb on soil". borealisgroup.com

Leaching Potential from Polymer Products

This compound is widely used as an antioxidant additive in various polymer and rubber products, including natural rubber, synthetic rubbers like SBR, BR, EPDM, NBR, and Neoprene, as well as in thermoplastics such as PE, PP, and EVA. lanxess.comeuropa.eucymitquimica.comwrchem.comflex.comnordmann.globalqualitech.com.pheuropa.eugoogle.com The incorporation of additives into polymer matrices raises the potential for these substances to leach out into the environment over time.

The leaching of additives from polymer products is a recognized phenomenon influenced by several factors. These include the solubility and volatility of the additive, its molecular size, the pH and properties of the surrounding medium (such as water or soil), temperature, and the permeability and structure of the polymer matrix itself. blastic.euoaepublish.com The non-covalent bonding of additives within the polymer structure facilitates their migration and subsequent leaching. oaepublish.com

Emerging Research Applications of Vanox Zmti and Its Derivatives

Advanced Material Formulations Beyond Traditional Elastomers

Beyond its conventional use in natural and synthetic rubber elastomers, Vanox ZMTI is being explored for its benefits in other polymer systems, contributing to improved performance characteristics.

Research in High-Performance Thermoplastics

Research indicates the utility of this compound in thermoplastic materials, particularly in applications requiring high-temperature stability. Its high melting point suggests potential for outstanding performance in high-performance hot melts vanderbiltworldwide.comvanderbiltworldwide.com. In compounds comprising thermoplastic polymers, zinc 2-mercaptotoluimidazole compounds are reported to improve high-temperature performance google.com. This suggests a role in enabling thermoplastics to withstand more demanding thermal conditions, broadening their application range.

Functional Coatings for Corrosion Resistance and Durability

This compound has been investigated for its inclusion in functional coating compositions to impart enhanced properties such as corrosion resistance and durability. Imidazole compounds, including this compound, have been disclosed for use in coating compositions to provide improved substrate adhesion and corrosion resistance google.comepo.orggoogle.com. Studies have explored its application in impact-resistant interpenetrating network anticorrosive coatings chemicalbook.com. The incorporation of such compounds aims to create robust coatings capable of protecting substrates from corrosive environments and extending the lifespan of coated materials google.comepo.org.

Role in Adhesion Science and Interfacial Chemistry

This compound plays a role in enhancing adhesion in various material systems, influencing polymer-substrate interactions and the performance of multi-layered structures.

Studies on In-Mold Bonding and Polymer-Substrate Interactions

Research has examined the contribution of this compound in adhesion, particularly in the context of bonding different materials. It is mentioned as an additive in adhesives vanderbiltworldwide.comspecialchem.comvanderbiltworldwide.comspecialchem.com. A study on in-mold bonding of fluorosilicone onto thermoplastic substrates investigated the use of adhesion promoters, with this compound being mentioned in this context rdabbott.com.mx. This suggests its potential to facilitate bonding between dissimilar materials, a critical aspect in composite structures and overmolding processes.

Smart Materials and Responsive Systems Incorporating this compound

Based on the available search results, there is no extensive documented research specifically detailing the incorporation of this compound into "smart materials" or "responsive systems" that exhibit dynamic changes in properties in response to external stimuli. While this compound contributes to material durability and performance under conditions like heat and oxygen exposure, which are relevant in some advanced material contexts, the provided information does not indicate its use in systems designed for active responsiveness, such as shape memory, self-healing, or stimulus-triggered functionalities. Research in smart materials and responsive systems is an active field researchgate.netnih.gov, but specific applications involving this compound in this domain are not evident from the consulted sources.

Q & A

Q. What are the primary chemical properties and mechanisms of Vanox ZMTI as an antioxidant synergist?

this compound (1,3-dihydro-4-methyl-2-mercaptobenzimidazole zinc) is a non-staining, non-discoloring antioxidant/thermal stabilizer. Its chemical structure includes a benzimidazole-thione group with zinc coordination, enabling it to act as a peroxide decomposer and metal chelator. It exhibits synergistic effects when combined with primary antioxidants like VANOX CDPA, enhancing thermal stability in rubber compounds (e.g., EPDM, NBR) by scavenging free radicals and inhibiting oxidative degradation .

Key Data :

  • CAS Number: Not explicitly listed, but structurally related to 1,3-dihydro-4-methyl-2-mercaptobenzimidazole zinc.
  • Melting Point: >300°C (indicating high thermal stability) .

Q. In which polymer systems is this compound most effective for heat resistance?

this compound is optimized for high-temperature applications in peroxide-cured elastomers such as HNBR, ACM, EPDM, and NBR. It is particularly effective in non-peroxide systems when blended with primary antioxidants (e.g., VANOX CDPA at a 1:1 ratio) to maximize heat resistance without compromising mechanical properties .

Example Formulation :

ComponentFunctionPHR (Parts per Hundred Rubber)
HNBRBase Polymer100
This compoundAntioxidant Synergist1.5–2.0
ODA (Octylated Diphenylamine)Primary Antioxidant0.5–1.0

Source: Adapted from HNBR peroxide-curing studies .

Advanced Research Questions

Q. How does this compound's concentration affect thermal stability and mechanical properties in peroxide-cured HNBR?

Methodology :

  • Experimental Design : Vary ZMTI concentrations (0.5–3.0 phr) in HNBR formulations with fixed peroxide (e.g., 2.5 phr DCP).
  • Testing :
  • Heat Aging: ASTM D573 at 150°C for 70 hours; measure tensile strength retention.

  • Compression Set: ASTM D395 after 22 hours at 150°C.

    • Findings :
  • Heat Resistance : Improves with higher ZMTI (e.g., 2.0 phr ZMTI increases tensile retention by 15% vs. control).

  • Trade-off : Compression set degrades by 8–12% at >2.0 phr ZMTI due to reduced crosslink density .

    Data Contradiction Analysis :
    While ZMTI enhances thermal stability, excessive use (>2.5 phr) may reduce dynamic mechanical performance. Researchers must balance antioxidant loading with end-use requirements .

Q. What experimental methodologies are recommended for analyzing synergistic effects between this compound and other antioxidants?

Step-by-Step Approach :

  • Synergist Screening : Combine ZMTI with primary antioxidants (e.g., ODA, TMQ) at varying ratios (e.g., 1:1, 2:1).
  • Accelerated Aging Tests : Use air-oven aging (e.g., 150°C/168 hrs) to compare oxidative induction time (OIT) via DSC.
  • Mechanistic Analysis :
  • FTIR to track carbonyl formation.

  • ESR spectroscopy to quantify radical scavenging efficiency.
    4. Statistical Validation : Apply response surface methodology (RSM) to optimize ratios for maximum OIT and minimal compression set .

    Case Study :
    A 1.5:0.5 ZMTI/ODA ratio in HNBR yielded a 20% OIT improvement vs. individual components, demonstrating synergistic peroxide decomposition .

Q. How do conflicting data on this compound's compatibility with acidic fillers impact formulation design?

Conflict : Acidic fillers (e.g., channel blacks) may deactivate peroxides, but ZMTI’s role in mitigating this is debated.

  • : ZMTI is incompatible with acidic fillers unless neutralized (e.g., 1–2 phr MgO) .
  • : ZMTI’s metal-chelating properties may reduce filler acidity in EPDM systems .

Resolution Strategy :

  • Pre-test filler pH and incorporate 0.5–1.0 phr amines (e.g., hexamethylenediamine) to neutralize acidity.
  • Use peroxide grades less sensitive to acidity (e.g., VAROX 130) .

Q. What are the best practices for incorporating this compound in high-temperature polymer formulations?

Guidelines :

  • Curing System : Use peroxides (e.g., DCP) with low decomposition temperatures (e.g., 130–160°C) to avoid ZMTI degradation.
  • Filler Selection : Prefer neutral fillers (e.g., silica, CaCO₃) or add neutralizing agents (e.g., ZnO) for acidic fillers.
  • Synergistic Blends : Combine ZMTI with phenolic antioxidants (e.g., AGERITE MA) for enhanced UV resistance .

Formulation Example :

ComponentRolePHR
EPDMBase Polymer100
VAROX 130Peroxide1.1
This compoundAntioxidant2.0
Paraffin OilPlasticizer25
MgOAcid Neutralizer1.0

Source: Adapted from Vanderbilt Rubber Handbook .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.